3-(3-Bromophenoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(3-Bromophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10BrClO3S and a molecular weight of 313.6 g/mol . It is an ether compound characterized by the presence of a bromophenoxy group attached to a propane-1-sulfonyl chloride moiety . This compound is known for its reactivity and stability, making it valuable in various chemical synthesis and research applications .
Preparation Methods
The synthesis of 3-(3-Bromophenoxy)propane-1-sulfonyl chloride typically involves multi-step reactions. One common synthetic route includes the reaction of 3-bromophenol with 1,3-dibromopropane in the presence of a base such as potassium hydroxide to form 3-(3-bromophenoxy)propane . This intermediate is then reacted with phosphorus pentachloride to yield the final product, this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
3-(3-Bromophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound’s sulfonyl chloride group can be involved in redox processes under certain conditions.
Common Reagents and Conditions: Typical reagents include bases like potassium hydroxide and phosphorus pentachloride for synthesis.
Major Products: The major products formed from these reactions include various sulfonamide and sulfonate compounds, depending on the nucleophiles used.
Scientific Research Applications
3-(3-Bromophenoxy)propane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxy)propane-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols . This reactivity enables the compound to form stable sulfonamide, sulfonate, and sulfone derivatives, which are valuable in various chemical and biological applications . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
3-(3-Bromophenoxy)propane-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-Chloropropanesulfonyl chloride: This compound is also used in the synthesis of sulfonamide and sulfonate derivatives but lacks the bromophenoxy group, making it less reactive in certain applications.
3-Phenoxypropane-1-sulfonyl chloride: Similar in structure but without the bromine atom, this compound has different reactivity and stability profiles.
1-Propanesulfonyl chloride: This compound lacks the phenoxy group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromophenoxy group and the sulfonyl chloride moiety, providing a distinct reactivity profile that is valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H10BrClO3S |
---|---|
Molecular Weight |
313.60 g/mol |
IUPAC Name |
3-(3-bromophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c10-8-3-1-4-9(7-8)14-5-2-6-15(11,12)13/h1,3-4,7H,2,5-6H2 |
InChI Key |
GZUKOMUQHFCGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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